molecular formula C49H68N10O17 B10847506 c[YYDEKLEE]-NH2

c[YYDEKLEE]-NH2

Cat. No.: B10847506
M. Wt: 1069.1 g/mol
InChI Key: UHCDRMNHCPWMSL-MDKUUQCZSA-N
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Description

c[YYDEKLEE]-NH2 is a cyclic octapeptide featuring the amino acid sequence Tyr-Tyr-Asp-Glu-Lys-Leu-Glu-Glu (YYDEKLEE) with a C-terminal amidation (-NH2). Cyclization is achieved through a backbone linkage, likely between the N- and C-termini, enhancing conformational stability and resistance to enzymatic degradation compared to linear peptides . The amidation further modifies solubility and receptor-binding affinity, common in bioactive peptides to mimic natural ligands .

Structural characterization employs techniques such as X-ray diffraction (as in [C(NH2)3]Cr(HCOO)3 studies ) and NMR spectroscopy.

Properties

Molecular Formula

C49H68N10O17

Molecular Weight

1069.1 g/mol

IUPAC Name

3-[(3S,6S,9S,12S,15S,18S,21S,26S)-9-(4-aminobutyl)-26-carbamoyl-12-(2-carboxyethyl)-15-(carboxymethyl)-18,21-bis[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-3-yl]propanoic acid

InChI

InChI=1S/C49H68N10O17/c1-25(2)21-34-46(73)55-32(15-18-39(63)64)44(71)53-30(42(51)69)14-17-38(62)52-35(22-26-6-10-28(60)11-7-26)47(74)58-36(23-27-8-12-29(61)13-9-27)48(75)59-37(24-41(67)68)49(76)56-33(16-19-40(65)66)45(72)54-31(43(70)57-34)5-3-4-20-50/h6-13,25,30-37,60-61H,3-5,14-24,50H2,1-2H3,(H2,51,69)(H,52,62)(H,53,71)(H,54,72)(H,55,73)(H,56,76)(H,57,70)(H,58,74)(H,59,75)(H,63,64)(H,65,66)(H,67,68)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

UHCDRMNHCPWMSL-MDKUUQCZSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)O)CC(=O)O)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O)C(=O)N)CCC(=O)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCC(=O)O)CC(=O)O)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O)C(=O)N)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Amidation (-NH2) vs. Carboxyl Terminal (-COOH): The C-terminal amidation in c[YYDEKLEE]-NH2 increases basicity compared to carboxyl-terminated analogs. This mimics endogenous peptides (e.g., hormones), improving target specificity . In contrast, carboxyl groups (-COOH) enhance solubility in polar solvents but may reduce membrane permeability.
  • Cyclization vs. Linear Peptides:
    Cyclic peptides like this compound exhibit restricted conformational flexibility, enhancing stability against proteolysis and thermal denaturation. For example, metal-organic frameworks (MOFs) with rigid structures ([C(NH2)3]Cr(HCOO)3) show temperature-dependent magnetic stability , suggesting cyclic peptides may similarly resist environmental fluctuations. Linear analogs lack this rigidity, leading to faster degradation .

  • Carbamoyl (-C(=O)NH2) vs. Amide (-NH2) Groups:
    Compounds with carbamoyl groups (e.g., 2-bromo-N-carbamoyl-3-methylbutanamide) exhibit strong enzyme interactions due to hydrogen bonding . In this compound, the terminal -NH2 may instead enhance electrostatic interactions with negatively charged receptors (e.g., G-protein-coupled receptors).

Physicochemical Properties

Property This compound Linear YYDEKLEE-COOH [C(NH2)3]Cr(HCOO)3 (MOF)
Molecular Weight ~1050 Da ~1032 Da ~350 Da
Solubility Moderate (aqueous) High (aqueous) Low (organic solvents)
Thermal Stability High (cyclic structure) Moderate High (stable up to 300K)
Proteolytic Resistance High Low N/A

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